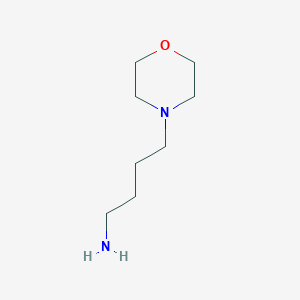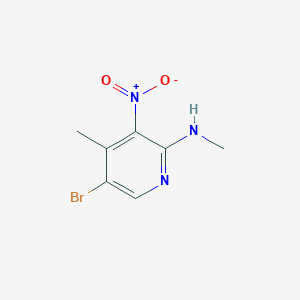
4-ethyl-N-(1-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-(1-phenylethyl)benzamide is a chemical compound that belongs to the class of amides. It is also known as N-phenethyl-4-ethylbenzamide and is commonly used in scientific research. This compound has gained significant attention due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-ethyl-N-(1-phenylethyl)benzamide is not fully understood. However, it is believed to act on various receptors in the body, including the opioid receptors, which are involved in pain perception. This compound may also have an effect on the immune system and inflammation.
Biochemische Und Physiologische Effekte
Studies have shown that 4-ethyl-N-(1-phenylethyl)benzamide has both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to have analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-ethyl-N-(1-phenylethyl)benzamide in lab experiments is its potential as an analgesic and anti-inflammatory agent. This compound may also have applications in the treatment of neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-ethyl-N-(1-phenylethyl)benzamide. One potential area of research is the development of new drugs based on this compound. This may involve modifying the structure of the compound to improve its efficacy and reduce toxicity. Another area of research is the investigation of the compound's effects on the immune system and inflammation. This may lead to the development of new treatments for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders.
In conclusion, 4-ethyl-N-(1-phenylethyl)benzamide is a chemical compound that has gained significant attention due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.
Synthesemethoden
The synthesis of 4-ethyl-N-(1-phenylethyl)benzamide involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride. This intermediate is then reacted with N-phenethylamine to yield 4-ethyl-N-(1-phenylethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-(1-phenylethyl)benzamide has been extensively used in scientific research. It has been studied for its potential application as an analgesic, anti-inflammatory, and anti-cancer agent. This compound has also been investigated for its effects on the central nervous system and its potential use in the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
116368-37-7 |
|---|---|
Produktname |
4-ethyl-N-(1-phenylethyl)benzamide |
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-ethyl-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-14-9-11-16(12-10-14)17(19)18-13(2)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
KLBJTXBEKSVGOI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B183467.png)
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)



![N-[(2-ethoxyphenyl)methyl]cyclopentanamine](/img/structure/B183475.png)


